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molecular formula C9H11NO2 B2400272 2-(Methyl(phenyl)amino)acetic acid CAS No. 2611-88-3; 40643-55-8

2-(Methyl(phenyl)amino)acetic acid

Cat. No. B2400272
M. Wt: 165.192
InChI Key: DVYVBENBIMEAJZ-UHFFFAOYSA-N
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Patent
US06900244B2

Procedure details

The product of step 1 (1.1 g, 5.6 mmol) was dissolved in methanol (50 mL) and 1M NaOH (17 mL) added. Allow reaction mixture to stir at ambient temperature over 18 hours. 10% Citric acid solution was added until a pH=4 was reached. Extract several times with EtOAc. The organic layer was washed several times with brine, dried (Na2SO4), filtered, and concentrated affording a quantitative yield of the title compound as a yellow oil. MS (ES+) m/z 166 (MH+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[CH3:1][N:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CN(CC(=O)OCC)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature over 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Allow reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Extract several times with EtOAc
WASH
Type
WASH
Details
The organic layer was washed several times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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